tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate
Description
tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic organic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with two nitrogen atoms at positions 3 and 2. The tert-butyloxycarbonyl (Boc) group at position 3 enhances steric protection and solubility, making it a valuable intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11-12/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
NNNAHVYCPMEPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2CN1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the bicyclic diazabicyclo[4.1.0]heptane core followed by selective protection of the amine functionalities with tert-butyl carbamate (Boc) groups. The bicyclic core is often accessed via aziridine ring formation or cyclization reactions starting from piperidine or pyrrolidine derivatives.
Key Literature Procedures
Multistep Synthesis from Simple Precursors
A scalable and straightforward synthesis was reported involving orthogonally protected 3,7-diazabicyclo[4.1.0]heptane derivatives as intermediates. The process starts from simple materials such as pyridine and benzyl chloride, proceeding through aziridine intermediates and piperidine ring formation. The key steps include:
- Formation of aziridinopiperidine intermediates via intramolecular cyclization.
- Orthogonal protection of the nitrogen atoms using Boc and Cbz (benzyloxycarbonyl) groups to allow selective functionalization.
- Final isolation of the tert-butyl carbamate-protected diazabicyclo compound.
This method is advantageous for its scalability and the ability to selectively protect nitrogen atoms, which is crucial for subsequent synthetic transformations.
Organolithium and Transition Metal Catalysis Approach
Another advanced method involves lithiation of N-Boc-pyrrolidine followed by transmetallation with zinc chloride and palladium-catalyzed cross-coupling reactions. This approach allows for the formation of bicyclic nitrogen heterocycles with high stereocontrol:
- Cooling a solution of N-Boc-pyrrolidine with (–)-sparteine ligand in methyl tert-butyl ether (MTBE) to –78 °C.
- Slow addition of sec-butyllithium (sBuLi) to effect lithiation.
- Transmetallation with zinc chloride.
- Palladium-catalyzed coupling to form the bicyclic structure.
- Subsequent workup and purification yield the Boc-protected diazabicyclo compound.
This method is notable for its precision in stereochemical control and suitability for complex bicyclic amine synthesis.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Aziridine formation | Pyridine, benzyl chloride | Intramolecular cyclization |
| Nitrogen protection | Boc2O (di-tert-butyl dicarbonate), Cbz-Cl | Orthogonal protection strategy |
| Lithiation | sec-Butyllithium at –78 °C, (–)-sparteine ligand | Controlled lithiation for regioselectivity |
| Transmetallation | Zinc chloride in diethyl ether | Prepares organozinc intermediate |
| Pd-catalyzed coupling | Pd(OAc)2, tri-tert-butylphosphine hydrobromide salt | Forms bicyclic ring system |
| Workup | Hexane dilution, water wash, drying over MgSO4 | Purification steps |
Purification and Characterization
- The product is typically purified by extraction, washing, drying (e.g., over magnesium sulfate), and concentration under reduced pressure.
- Characterization involves NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography to confirm the bicyclic structure and stereochemistry.
Stock Solution Preparation and Formulation Data
For practical laboratory use, this compound is prepared in stock solutions at various concentrations, useful for biological assays or further synthetic applications.
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 5.04 | 1.01 | 0.50 |
| 5 | 25.22 | 5.04 | 2.52 |
| 10 | 50.44 | 10.09 | 5.04 |
Solvents typically used include dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water or corn oil for in vivo formulations. The preparation involves stepwise addition of solvents with mixing and clarification at each step to ensure solution clarity.
Summary of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Multigram synthesis from pyridine and benzyl chloride | Pyridine, benzyl chloride | Aziridine formation, orthogonal protection | Scalable, straightforward | Multiple steps, moderate complexity |
| Organolithium and Pd-catalyzed coupling | N-Boc-pyrrolidine, sBuLi, Pd catalyst | Lithiation, transmetallation, Pd-coupling | High stereocontrol, precise | Requires low temperature, sensitive reagents |
Chemical Reactions Analysis
tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the compound.
Scientific Research Applications
tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The diazabicycloheptane core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The bicyclo[4.1.0]heptane core is a common motif, but variations in heteroatom placement and ring size significantly alter chemical behavior:
Key Observations :
Functional Group Modifications
Substituents on the bicyclic framework tailor compounds for specific synthetic pathways:
Key Observations :
Physicochemical and Toxicological Profiles
Comparative data highlight the influence of structural features on safety and stability:
Key Observations :
Biological Activity
tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 1784643-66-8) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
The compound has a molecular formula of and a molecular weight of 198.26 g/mol. It is characterized by its bicyclic structure which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 1784643-66-8 |
| Purity | >95% |
| Storage Conditions | Dark place, inert atmosphere, 2-8°C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of protecting groups and cyclization techniques to form the bicyclic structure.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential neuroprotective effects.
Neuroprotective Properties
Studies have shown that compounds similar to this compound can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, thus potentially enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Case Study: Acetylcholinesterase Inhibition
In a comparative study involving various bicyclic compounds, tert-butyl derivatives demonstrated significant AChE inhibitory activity with IC50 values indicating their effectiveness in enhancing acetylcholine levels in vitro. For instance, one study reported an IC50 value of approximately 2.7 µM for a structurally similar compound .
The proposed mechanism involves the binding of this compound to the active site of AChE, thereby preventing the hydrolysis of acetylcholine and promoting prolonged cholinergic signaling.
Toxicological Profile
While preliminary studies suggest promising biological activity, it is crucial to evaluate the compound's safety profile through comprehensive toxicological assessments. Current data indicate potential hazards associated with skin and eye irritation upon exposure, necessitating careful handling in laboratory settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
